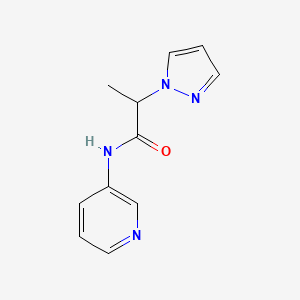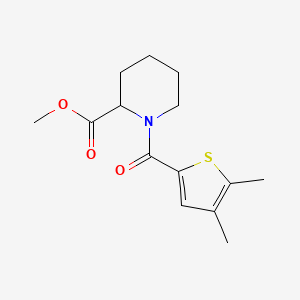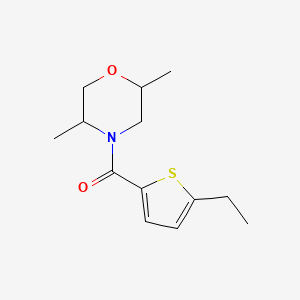
1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one, also known as APPP, is a novel psychoactive substance that belongs to the class of cathinones. APPP has recently gained attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to the observed antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. Moreover, 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one has been shown to decrease the levels of corticosterone, which is a stress hormone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one in lab experiments is its high potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. This allows for precise modulation of neurotransmitter levels in the brain. However, one of the limitations of using 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one is its potential for abuse and addiction, which may confound the interpretation of experimental results.
Direcciones Futuras
Future research on 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one should focus on elucidating its exact mechanism of action and exploring its potential therapeutic applications in the treatment of various neurological disorders. Moreover, the safety and toxicity of 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one should be thoroughly investigated to assess its potential for clinical use. Finally, the development of more selective and potent 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one analogs may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one involves the reaction between 4-acetylpiperazine and 2-pyrazoline-1-carboxylic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. It has been found to exhibit antidepressant and anxiolytic effects in animal models. Moreover, 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior.
Propiedades
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-10(16-5-3-4-13-16)12(18)15-8-6-14(7-9-15)11(2)17/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLKJVAGPGTELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


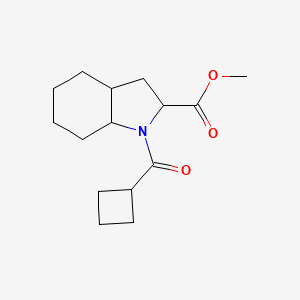
![1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol](/img/structure/B7544353.png)
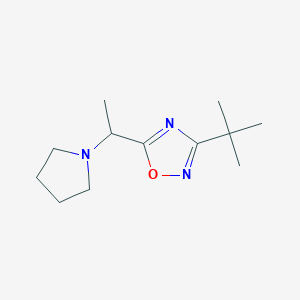
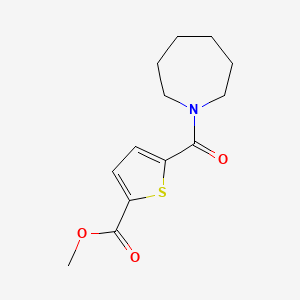
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)
![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)
